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Compound of Interest

Compound Name: 3-Boc-Amino-4-bromopyridine

Cat. No.: B1519742

An In-Depth Spectroscopic Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Boc-
Amino-4-bromopyridine, also known as tert-butyl (4-bromopyridin-3-yl)carbamate. This
compound is a valuable intermediate in the synthesis of various pharmaceutical agents,
making a thorough understanding of its structural and electronic properties, as revealed
through spectroscopic techniques, essential for its effective utilization in drug discovery and
development. This guide will delve into the nuclear magnetic resonance (NMR) and infrared
(IR) spectroscopic data, offering insights into the molecule's unique characteristics.

Introduction to 3-Boc-Amino-4-bromopyridine

3-Boc-Amino-4-bromopyridine is a substituted pyridine derivative featuring a bromine atom
at the 4-position and a tert-butoxycarbonyl (Boc) protected amine at the 3-position. The
presence of these functional groups makes it a versatile building block in organic synthesis,
allowing for a variety of chemical transformations. The Boc protecting group provides a stable
yet readily cleavable means of masking the reactivity of the amino group, enabling selective
reactions at other positions of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
following sections detail the 'H and 3C NMR data for 3-Boc-Amino-4-bromopyridine,
providing a basis for its unambiguous identification and characterization.
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'H NMR Spectroscopy

The *H NMR spectrum of 3-Boc-Amino-4-bromopyridine provides valuable information about
the electronic environment of the protons in the molecule. The spectrum was recorded on a
400 MHz instrument in deuterated chloroform (CDCIs)[1].

Table 1: *H NMR Spectroscopic Data for 3-Boc-Amino-4-bromopyridine[1]

. . Coupling

Chemical Shift L ] .

Multiplicity Constant (J) Integration Assignment
(3) ppm

Hz

9.31 s - 1H H-2 (Pyridine)
8.10 d 5.2 1H H-6 (Pyridine)
7.45 d 5.2 1H H-5 (Pyridine)
6.83 bs - 1H NH (Amine)
1.54 s - 9H C(CHs)s (Boc)

The downfield singlet at 9.31 ppm is assigned to the proton at the 2-position of the pyridine
ring, deshielded by the adjacent nitrogen atom and the bromine at the 4-position. The two
doublets at 8.10 and 7.45 ppm correspond to the protons at the 6 and 5-positions of the
pyridine ring, respectively, with a coupling constant of 5.2 Hz, which is typical for ortho-coupling
in a pyridine system. The broad singlet at 6.83 ppm is attributed to the amine proton of the Boc
group. The large singlet at 1.54 ppm, integrating to nine protons, is characteristic of the tert-
butyl group of the Boc protecting group.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule. The
spectrum was recorded on a 100 MHz instrument in CDCI3[1].

Table 2: 13C NMR Spectroscopic Data for 3-Boc-Amino-4-bromopyridine[1]
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Chemical Shift (8) ppm Assignment
152.0 C=0 (Boc)

144.3 C-6 (Pyridine)
142.3 C-2 (Pyridine)
133.9 C-3 (Pyridine)
127.1 C-5 (Pyridine)
122.2 C-4 (Pyridine)
82.1 C(CHs)s (Boc)
28.4 C(CHs)s (Boc)

The carbonyl carbon of the Boc group appears at 152.0 ppm. The signals for the pyridine ring
carbons are observed between 122.2 and 144.3 ppm. The quaternary carbon of the tert-butyl
group is found at 82.1 ppm, and the methyl carbons of the Boc group resonate at 28.4 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-Boc-Amino-4-bromopyridine was recorded using a KBr pellet[1].

Table 3: IR Spectroscopic Data for 3-Boc-Amino-4-bromopyridine[1]
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Wavenumber (cm~?) Assignment

3228 N-H Stretch

3125 C-H Stretch (Aromatic)

1974 Overtone/Combination Bands
1727 C=0 Stretch (Amide I)

1568 C=C Stretch (Pyridine Ring)
1456 C-H Bend (Methyl)

1164 C-O Stretch

The IR spectrum shows a characteristic N-H stretching vibration at 3228 cm~*. The strong
absorption at 1727 cm~1 is assigned to the carbonyl stretching of the Boc protecting group. The
bands corresponding to the aromatic C-H and C=C stretching of the pyridine ring are also
observed.

Experimental Protocols

The spectroscopic data presented in this guide were obtained from the following experimental
procedures as described in the cited literature[1].

NMR Spectroscopy

1H and 13C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer,
respectively. The samples were dissolved in deuterated chloroform (CDCIs), and chemical
shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.

IR Spectroscopy

The IR spectrum was recorded on a spectrometer using a potassium bromide (KBr) pellet.

Visualization of Molecular Structure
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To aid in the interpretation of the spectroscopic data, the following diagram illustrates the
structure of 3-Boc-Amino-4-bromopyridine with atom numbering.

Caption: Molecular structure of 3-Boc-Amino-4-bromopyridine.

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive
characterization of 3-Boc-Amino-4-bromopyridine. The H NMR, 13C NMR, and IR spectra
are consistent with the assigned structure and provide a reliable reference for researchers
working with this important synthetic intermediate. This information is critical for reaction
monitoring, quality control, and the overall success of synthetic campaigns in the
pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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